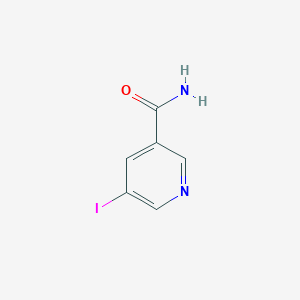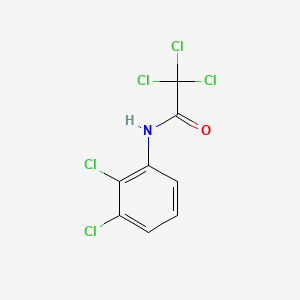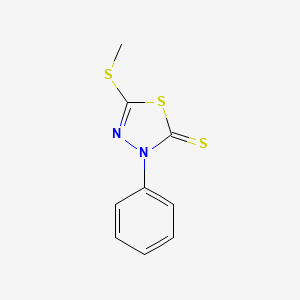![molecular formula C13H20ClNO4 B1655324 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 34727-33-8](/img/structure/B1655324.png)
2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C13H20ClNO4 and a molecular weight of 289.75 g/mol. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the esterification of (p-Methoxyphenoxy)acetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or other purification techniques to meet industrial standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of p-Methoxybenzaldehyde or p-Methoxybenzoic acid.
Reduction: Formation of (p-Methoxyphenoxy)ethanol.
Substitution: Formation of p-Nitro or p-Bromo derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in synthetic chemistry .
Biology and Medicine: In medicinal chemistry, 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is explored for its potential pharmacological activities. It serves as a precursor for the synthesis of various bioactive compounds, including potential therapeutic agents .
Industry: The compound finds applications in the production of specialty chemicals and as a reagent in various industrial processes. Its unique chemical properties make it suitable for use in the development of new materials and products .
Mécanisme D'action
The mechanism of action of 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (p-Methoxyphenoxy)acetic acid, which can then interact with biological targets. The dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
Phenoxyacetic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Dimethylaminoethyl esters: Compounds with similar ester groups but different aromatic or aliphatic substituents.
Uniqueness: 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is unique due to the presence of both the p-Methoxyphenoxy and dimethylaminoethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
34727-33-8 |
|---|---|
Formule moléculaire |
C13H20ClNO4 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H19NO4.ClH/c1-14(2)8-9-17-13(15)10-18-12-6-4-11(16-3)5-7-12;/h4-7H,8-10H2,1-3H3;1H |
Clé InChI |
NEZNJUSMHRVYMO-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)OC.[Cl-] |
SMILES canonique |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{1-[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-N~1~-methyl-3-(trifluoromethyl)benzamide](/img/structure/B1655242.png)









![3-[(2-Hydroxyphenyl)methylideneamino]oxolan-2-one](/img/structure/B1655256.png)


![N-[(1E)-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B1655265.png)
